4-(2-Methylphenyl)but-3-YN-1-OL
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Overview
Description
4-(2-Methylphenyl)but-3-YN-1-OL is an organic compound that belongs to the class of alkynes and alcohols It features a phenyl group substituted with a methyl group at the second position, attached to a butynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)but-3-YN-1-OL can be achieved through several methods. One common approach involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide . The reaction mixture is then quenched with saturated aqueous ammonium chloride and extracted with ether. The crude product is purified by recrystallization and chromatography to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)but-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Methylphenyl)but-3-YN-1-one or 4-(2-Methylphenyl)but-3-YN-1-oic acid.
Reduction: Formation of 4-(2-Methylphenyl)but-3-ene-1-OL or 4-(2-Methylphenyl)butane-1-OL.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(2-Methylphenyl)but-3-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)but-3-YN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is particularly useful in bioconjugation and drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-YN-1-OL: Lacks the methyl group on the phenyl ring.
4-(2-Chlorophenyl)but-3-YN-1-OL: Contains a chlorine substituent instead of a methyl group.
4-(2-Methoxyphenyl)but-3-YN-1-OL: Features a methoxy group on the phenyl ring.
Uniqueness
4-(2-Methylphenyl)but-3-YN-1-OL is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity compared to similar compounds.
Properties
CAS No. |
93679-45-9 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-(2-methylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,12H,5,9H2,1H3 |
InChI Key |
XNJGHWYOLLBVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C#CCCO |
Origin of Product |
United States |
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